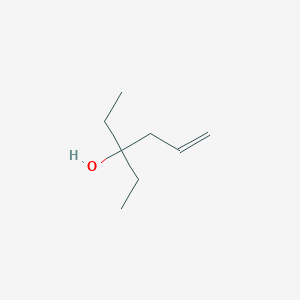

3-Ethyl-5-hexen-3-ol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24660. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-ethylhex-5-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-4-7-8(9,5-2)6-3/h4,9H,1,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPHYMBSDNDCCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172565 | |

| Record name | 3-Ethyl-5-hexen-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1907-46-6 | |

| Record name | 3-Ethyl-5-hexen-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001907466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hexen-3-ol, 3-ethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ethyl-5-hexen-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ETHYL-5-HEXEN-3-OL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Ethyl-5-hexen-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Ethyl-5-hexen-3-ol (CAS No: 1907-46-6). The document details its molecular structure, physicochemical characteristics, and spectroscopic data. Furthermore, it outlines standardized experimental protocols for its synthesis and analysis, aiming to serve as a crucial resource for professionals in research and development.

Chemical and Physical Properties

This compound is a colorless liquid recognized for its sweet, floral, and fruity fragrance, which has led to its use in the fragrance industry.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Summary of Quantitative Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆O | [1][2][3][4] |

| Molecular Weight | 128.21 g/mol | [2][5][6] |

| CAS Registry Number | 1907-46-6 | [2][3][4][5][7] |

| IUPAC Name | 3-ethylhex-5-en-3-ol | [5] |

| Synonyms | 5-Hexen-3-ol, 3-ethyl-; allyl diethyl carbinol | [1][5][8] |

| Density | 0.836 g/cm³ | [1] |

| Boiling Point | 172.7 °C at 760 mmHg | [1] |

| Flash Point | 64.2 °C | [1] |

| Vapor Pressure | 0.413 mmHg at 25 °C | [1] |

| Refractive Index | 1.439 | [1] |

| Octanol/Water Partition Coefficient (LogP) | 2.3 | [2][5][6] |

| Topological Polar Surface Area | 20.2 Ų | [5][6] |

Synthesis and Characterization Workflow

The synthesis of this compound can be achieved through a Grignard reaction, a common and effective method for creating tertiary alcohols.[9][10][11] The subsequent characterization of the synthesized compound involves a series of spectroscopic analyses to confirm its structure and purity.

Caption: General workflow for the synthesis and characterization of this compound.

Experimental Protocols

Synthesis via Grignard Reaction

This protocol describes a representative method for synthesizing this compound from 3-pentanone (B124093) and an allyl Grignard reagent.

Materials:

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

3-Pentanone

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, and magnetic stirrer

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small volume of anhydrous ether. A solution of allyl bromide in anhydrous ether is added dropwise from the dropping funnel to initiate the reaction. Once the reaction begins, the remaining allyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

-

Reaction with Ketone: The Grignard reagent is cooled in an ice bath. A solution of 3-pentanone in anhydrous ether is added dropwise from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux. After the addition, the reaction mixture is stirred at room temperature until completion (monitored by TLC).

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield pure this compound.

Caption: Plausible synthetic route for this compound via Grignard reaction.

Spectroscopic Analysis

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Sample Preparation:

-

Accurately weigh 5-20 mg of the purified liquid sample for ¹H NMR (20-50 mg for ¹³C NMR).[12]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[12][13]

-

Transfer the solution into a clean, 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is between 4.0 and 5.0 cm.[12][13]

-

Cap the NMR tube securely.

Instrumental Protocol (General):

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.[12]

-

Shim the magnetic field to optimize homogeneity and improve spectral resolution.[12]

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Acquire the spectrum using standard pulse sequences and acquisition parameters.

Objective: To identify functional groups present in the molecule.

Sample Preparation (Neat Liquid Film):

-

Place one drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[1][2]

-

Carefully place a second salt plate on top to create a thin, uniform liquid film between the plates.[1][2]

Instrumental Protocol:

-

Obtain a background spectrum of the empty IR spectrometer.[14]

-

Place the prepared salt plate assembly into the sample holder of the spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Objective: To determine the molecular weight and fragmentation pattern.

Sample Preparation (for Electron Ionization - EI):

-

As this compound is a volatile liquid, direct injection or introduction via a Gas Chromatography (GC) system is suitable.[15][16]

-

If using direct injection, a small amount of the neat liquid is introduced into the instrument's vacuum system where it vaporizes.

-

For GC-MS, prepare a dilute solution (e.g., ~1 mg/mL in a volatile organic solvent like dichloromethane (B109758) or methanol) and inject it into the GC inlet.[17]

Instrumental Protocol (EI-MS):

-

The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[15]

-

This causes ionization and fragmentation of the molecules.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge (m/z) ratio and detected.

Safety and Hazard Information

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

Precautionary Statements: Standard precautions for handling irritating chemicals should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[12] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[12] For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. researchgate.net [researchgate.net]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. researchgate.net [researchgate.net]

- 4. depts.washington.edu [depts.washington.edu]

- 5. This compound | C8H16O | CID 137255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound [webbook.nist.gov]

- 8. 3-ethylhex-5-en-3-ol | 1907-46-6 | Buy Now [molport.com]

- 9. Grignard Reaction [organic-chemistry.org]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 13. publish.uwo.ca [publish.uwo.ca]

- 14. youtube.com [youtube.com]

- 15. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. paulcooper.pbworks.com [paulcooper.pbworks.com]

- 17. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to the Physical Properties of 3-Ethyl-5-hexen-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-5-hexen-3-ol is a tertiary alcohol with applications in the fragrance and chemical synthesis industries. A thorough understanding of its physical properties is essential for its effective use in research and development, particularly in areas such as reaction kinetics, formulation development, and safety assessments. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, details generalized experimental protocols for their determination, and presents a logical workflow for its synthesis.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values have been compiled from various chemical databases and literature sources.

| Property | Value | Units |

| Molecular Formula | C₈H₁₆O | - |

| Molecular Weight | 128.21 | g/mol |

| Boiling Point | 172.7 | °C at 760 mmHg |

| Density | 0.836 | g/cm³ |

| Refractive Index | 1.439 | - |

| Flash Point | 64.2 | °C |

| Vapor Pressure | 0.413 | mmHg at 25°C |

| Solubility | Good solubility in various solvents | - |

Experimental Protocols for Physical Property Determination

Detailed experimental protocols for determining the physical properties of this compound are not extensively published. However, standard methodologies for tertiary alcohols can be applied.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology:

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: A sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Heating: The sample is gradually heated.

-

Temperature Reading: The temperature is recorded when the liquid is boiling, and the vapor is condensing on the thermometer bulb, with the condensate dripping into the receiving flask at a steady rate. This temperature is the boiling point.

-

Pressure Correction: The atmospheric pressure is recorded, and the observed boiling point is corrected to the standard pressure of 760 mmHg if necessary.

Determination of Density

Density is the mass of a substance per unit volume.

Methodology:

-

Pycnometer Selection: A pycnometer of a suitable volume is cleaned, dried, and weighed accurately.

-

Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The cap is inserted, and any excess liquid is wiped off.

-

Weighing: The filled pycnometer is weighed.

-

Temperature Control: The temperature of the sample is recorded, as density is temperature-dependent.

-

Calculation: The density is calculated by dividing the mass of the sample (weight of filled pycnometer minus weight of empty pycnometer) by the volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how much light bends, or refracts, when it enters a substance.

Methodology:

-

Instrument Calibration: An Abbe refractometer is calibrated using a standard of known refractive index.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Reading: The refractive index is read from the scale. The temperature is also recorded.

Logical Workflow for Synthesis

While no specific signaling pathways involving this compound are documented, a logical workflow for its synthesis can be visualized. The Grignard reaction is a common and effective method for the synthesis of tertiary alcohols.

Caption: Synthesis workflow for this compound via Grignard reaction.

Conclusion

This technical guide provides a consolidated source of information on the physical properties of this compound. While specific experimental protocols and biological data for this compound are limited in publicly available literature, the generalized methodologies and logical workflows presented here offer a solid foundation for researchers and professionals in the field. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.

Spectroscopic Profile of 3-Ethyl-5-hexen-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the tertiary alcohol, 3-ethyl-5-hexen-3-ol. The information presented herein is curated from publicly available spectral databases and is intended to serve as a valuable resource for researchers in the fields of organic synthesis, analytical chemistry, and drug development. This document summarizes key spectroscopic parameters and outlines generalized experimental protocols for the acquisition of such data.

Chemical Structure and Properties

IUPAC Name: 3-ethylhex-5-en-3-ol[1] Molecular Formula: C₈H₁₆O[1] Molecular Weight: 128.21 g/mol [1] CAS Number: 1907-46-6[1]

Spectroscopic Data Summary

The following tables provide a consolidated view of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available |

Note: While ¹H NMR spectra are available in databases, specific peak assignments and integrations were not explicitly provided in the search results.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| Data not available | Data not available |

Note: While ¹³C NMR spectra are available in databases, specific peak assignments were not explicitly provided in the search results.

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Broadband around 3400 | O-H stretch (alcohol) |

| ~3070 | =C-H stretch (alkene) |

| ~2960-2880 | C-H stretch (alkane) |

| ~1640 | C=C stretch (alkene) |

| ~1460 | C-H bend (alkane) |

| ~995 and 910 | =C-H bend (alkene, out-of-plane) |

Note: The listed values are approximate and characteristic for the respective functional groups. Precise peak positions can be found in the referenced spectra.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry (Electron Ionization) Data

| m/z | Relative Intensity | Proposed Fragment |

| 128 | Low | [M]⁺ (Molecular Ion) |

| 99 | High | [M - C₂H₅]⁺ |

| 81 | Moderate | [M - C₂H₅ - H₂O]⁺ |

| 57 | High | [C₄H₉]⁺ |

Note: The fragmentation pattern is consistent with the structure of a tertiary alcohol containing an ethyl group.

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data for this compound are not publicly available. However, the following sections describe generalized procedures for obtaining NMR, IR, and MS spectra for a liquid alcohol sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A ¹H and ¹³C NMR spectrum of this compound can be obtained using a standard NMR spectrometer.

Sample Preparation:

-

A small amount of the neat liquid sample (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added to calibrate the chemical shift scale to 0 ppm.

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

For ¹H NMR, a standard one-pulse experiment is typically performed. Key parameters to set include the number of scans, relaxation delay, and pulse width.

-

For ¹³C NMR, a proton-decoupled experiment is commonly used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

References

Unveiling 3-Ethyl-5-hexen-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tertiary alcohol, 3-Ethyl-5-hexen-3-ol. While the specific historical details of its initial discovery and synthesis are not prominently documented in scientific literature, its chemical properties and synthesis are well-understood within the principles of organic chemistry. This document outlines its physicochemical characteristics, a detailed, representative synthetic protocol via the Grignard reaction, and its known applications. Notably, there is no current scientific literature pointing to specific biological activities or roles in signaling pathways for this molecule, suggesting its primary utility lies outside of pharmacology.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic sweet, floral, and fruity odor.[1] Its properties are summarized in the table below.

| Property | Value | Unit |

| Molecular Formula | C₈H₁₆O | |

| Molecular Weight | 128.21 | g/mol |

| CAS Number | 1907-46-6 | |

| Boiling Point | 172.7 | °C at 760 mmHg |

| Density | 0.836 | g/cm³ |

| Refractive Index | 1.439 | |

| Flash Point | 64.2 | °C |

| Vapor Pressure | 0.413 | mmHg at 25°C |

| LogP | 2.1136 |

Table 1: Physicochemical Properties of this compound.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a Grignard reaction. This classic organometallic reaction involves the nucleophilic addition of an allyl Grignard reagent to a ketone. In this case, allylmagnesium bromide reacts with pentan-3-one to form the desired tertiary alcohol.

Overall Reaction

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocol: Grignard Synthesis

This protocol is a representative procedure for the synthesis of this compound.

Materials:

| Material | Formula | Molar Mass ( g/mol ) | Amount | Moles |

| Magnesium turnings | Mg | 24.31 | 2.43 | 0.10 |

| Allyl bromide | C₃H₅Br | 120.98 | 12.10 | 0.10 |

| Pentan-3-one | C₅H₁₀O | 86.13 | 8.61 | 0.10 |

| Anhydrous diethyl ether | (C₂H₅)₂O | 74.12 | 150 | - |

| Saturated aqueous ammonium (B1175870) chloride | NH₄Cl | 53.49 | 50 | - |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | q.s. | - |

Table 2: Reagents and their quantities for the synthesis of this compound.

Procedure:

-

Preparation of Grignard Reagent:

-

A 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

-

Magnesium turnings (2.43 g, 0.10 mol) and a small crystal of iodine (as an initiator) are placed in the flask.

-

A solution of allyl bromide (12.10 g, 0.10 mol) in 50 mL of anhydrous diethyl ether is prepared and added to the dropping funnel.

-

Approximately 5 mL of the allyl bromide solution is added to the magnesium turnings. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

-

The remaining allyl bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent (allylmagnesium bromide).

-

-

Reaction with Ketone:

-

The Grignard reagent solution is cooled to 0 °C in an ice bath.

-

A solution of pentan-3-one (8.61 g, 0.10 mol) in 50 mL of anhydrous diethyl ether is added to the dropping funnel.

-

The pentan-3-one solution is added dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

-

-

Work-up and Purification:

-

The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.

-

The resulting mixture is transferred to a separatory funnel, and the layers are separated.

-

The aqueous layer is extracted twice with 25 mL portions of diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

-

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

A thorough review of scientific literature and chemical databases reveals no significant studies on the biological activity or mechanism of action of this compound. Its primary application appears to be in the fragrance and flavor industry.[1] There is no evidence to suggest its involvement in any biological signaling pathways.

Caption: Logical relationship indicating the current lack of biological data.

Spectroscopic Data

The identity and purity of synthesized this compound can be confirmed by various spectroscopic methods.

| Spectroscopic Technique | Key Features |

| Infrared (IR) Spectroscopy | Broad O-H stretch (~3300-3500 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), C=C stretch (~1640 cm⁻¹), C-O stretch (~1100-1200 cm⁻¹).[2] |

| ¹H NMR Spectroscopy | Signals corresponding to the vinyl protons (~5-6 ppm), the hydroxyl proton (variable), and the aliphatic protons of the ethyl and allyl groups. |

| ¹³C NMR Spectroscopy | Signals for the quaternary carbinol carbon, the vinyl carbons, and the aliphatic carbons. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 128, along with characteristic fragmentation patterns. |

Table 3: Expected Spectroscopic Data for this compound.

Conclusion

This compound is a well-characterized tertiary alcohol, readily synthesized via the Grignard reaction of allylmagnesium bromide and pentan-3-one. Its primary utility is as a fragrance component. The lack of documented biological activity suggests that it is not a current focus of pharmacological or drug development research. This guide provides the essential technical information for its synthesis and characterization, which may serve as a foundation for further investigation into its properties and potential applications.

References

An In-depth Technical Guide to the Structural Analysis of 3-Ethyl-5-hexen-3-ol

Audience: Researchers, scientists, and drug development professionals

Introduction

3-Ethyl-5-hexen-3-ol is a tertiary alcohol with the chemical formula C8H16O.[1][2][3][4][5][6][7][8] Its structure contains both a hydroxyl group and a terminal alkene, making it a valuable intermediate in organic synthesis and a subject of interest in fragrance chemistry.[8] This document provides a comprehensive guide to the structural analysis of this compound, detailing its physicochemical properties, the experimental protocols for its characterization, and the logical workflow of its structural elucidation using modern spectroscopic techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, purification, and analysis.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆O | [1][2][3][7] |

| Molecular Weight | 128.21 g/mol | [1][2][3][9] |

| CAS Number | 1907-46-6 | [1][3][4][6] |

| IUPAC Name | 3-ethylhex-5-en-3-ol | [1] |

| Density | 0.836 g/cm³ | [8][9] |

| Boiling Point | 172.7 °C at 760 mmHg | [8][9] |

| Flash Point | 64.2 °C | [8][9] |

| Refractive Index | 1.439 | [8][9] |

| LogP (Octanol/Water) | 2.11360 | [8][9] |

Spectroscopic Structural Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecule's functional groups, connectivity, and overall framework.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the hydroxyl (-OH) and alkene (C=C) groups.

Key IR Spectral Features:

-

~3400 cm⁻¹ (broad): O-H stretch, characteristic of an alcohol.

-

~3080 cm⁻¹: =C-H stretch, indicating the presence of an alkene.

-

~1640 cm⁻¹: C=C stretch of the vinyl group.

-

~995 cm⁻¹ and ~910 cm⁻¹: C-H out-of-plane bending vibrations, confirming a monosubstituted alkene (-CH=CH₂).

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with a Diamond ATR accessory.[1][6]

-

Sample Preparation: A single drop of neat this compound is placed directly onto the ATR crystal.

-

Data Acquisition:

-

The spectrum is collected over a range of 4000-400 cm⁻¹.

-

A background spectrum of the clean, empty ATR crystal is recorded first.

-

The sample spectrum is then recorded and ratioed against the background.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum is analyzed for the presence of characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure determination.

Expected ¹H NMR Resonances (in CDCl₃):

-

~5.8 ppm (ddt): The proton on C5 (-CH=CH₂).

-

~5.2 ppm and ~5.0 ppm (m): The two terminal vinyl protons on C6 (=CH₂).

-

~2.2 ppm (d): The two allylic protons on C4 (-CH₂-CH=).

-

~1.5 ppm (q): The four protons of the two ethyl groups' methylene (B1212753) units (-CH₂-CH₃).

-

~1.3 ppm (s): The hydroxyl proton (-OH). The chemical shift can vary with concentration and temperature.

-

~0.9 ppm (t): The six protons of the two ethyl groups' methyl units (-CH₂-CH₃).

Expected ¹³C NMR Resonances (in CDCl₃):

-

~142 ppm: C5 (-C H=CH₂).

-

~114 ppm: C6 (=C H₂).

-

~75 ppm: C3 (quaternary carbon, -C (OH)-).

-

~45 ppm: C4 (allylic carbon, -C H₂-CH=).

-

~30 ppm: C2 (methylene carbons of ethyl groups).

-

~8 ppm: C1 (methyl carbons of ethyl groups).

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).

-

Data Acquisition ('H NMR):

-

The spectrometer is tuned and the magnetic field is shimmed.

-

A standard pulse sequence (e.g., zg30) is used.

-

Key parameters: spectral width of ~15 ppm, acquisition time of ~3 seconds, relaxation delay of 2 seconds, 8-16 scans.

-

-

Data Acquisition ('³C NMR):

-

A standard proton-decoupled pulse sequence (e.g., zgpg30) is used.

-

Key parameters: spectral width of ~220 ppm, acquisition time of ~1 second, relaxation delay of 2 seconds, 512 or more scans to achieve adequate signal-to-noise.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the fragmentation pattern of the molecule, which helps in confirming the structure.

Key Mass Spectral Features (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 128, corresponding to the molecular weight of C₈H₁₆O, may be weak or absent in EI-MS due to facile fragmentation.[3]

-

Key Fragments:

-

m/z = 99: Loss of an ethyl group (•CH₂CH₃, 29 Da). This is often a prominent peak resulting from the cleavage alpha to the oxygen atom.

-

m/z = 87: Loss of an allyl group (•CH₂CH=CH₂, 41 Da).

-

m/z = 71: Further fragmentation pathways.

-

-

Instrument: A standard GC-MS system, comprising a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer) with an electron ionization (EI) source.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent like dichloromethane (B109758) or hexane (B92381) (~1 mg/mL).

-

GC Separation:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Injection: 1 µL of the sample is injected in split mode.

-

Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

-

MS Detection:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis: The mass spectrum corresponding to the GC peak of this compound is extracted and analyzed for its molecular ion and fragmentation pattern.

Data Integration and Workflow Visualization

The structural confirmation of this compound relies on the logical integration of data from all analytical techniques. The following diagrams illustrate the experimental workflow and the relationship between spectroscopic data and structural features.

Caption: Workflow for the structural elucidation of this compound.

Caption: Logical integration of spectroscopic data for structure confirmation.

Conclusion

The structural analysis of this compound is a systematic process that combines several powerful analytical techniques. Infrared spectroscopy confirms the presence of key functional groups, mass spectrometry establishes the molecular weight and fragmentation patterns, and NMR spectroscopy provides the definitive map of the carbon-hydrogen framework. By integrating the data from these methods, the structure can be elucidated with a high degree of confidence, which is essential for its application in research and development.

References

- 1. This compound | C8H16O | CID 137255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. 3-ethylhex-5-en-3-ol | 1907-46-6 | Buy Now [molport.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 5-Hexen-3-ol, 3-ethyl- | CAS#:1907-46-6 | Chemsrc [chemsrc.com]

3-Ethyl-5-hexen-3-ol molecular formula and weight

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides the fundamental molecular properties of 3-Ethyl-5-hexen-3-ol, a tertiary alcohol used in various chemical syntheses.

Molecular Properties

The molecular formula and weight are essential for stoichiometric calculations in reaction chemistry and for characterization in analytical procedures.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | [1][2][3][4][5] |

| Molecular Weight | 128.21 g/mol | [1][3][6] |

| CAS Number | 1907-46-6 | [2][3][7] |

The molecular formula is derived from the compound's structure, which consists of an eight-carbon backbone with a hydroxyl group and a terminal double bond.[1][3] The molecular weight is calculated based on the sum of the atomic weights of its constituent atoms.[1][6]

Logical Relationship of Molecular Properties

The following diagram illustrates the relationship between the chemical structure and its derived molecular properties.

References

- 1. This compound | C8H16O | CID 137255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-ethylhex-5-en-3-ol | 1907-46-6 | Buy Now [molport.com]

- 3. This compound [webbook.nist.gov]

- 4. Page loading... [guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound (CAS 1907-46-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound | 1907-46-6 [chemicalbook.com]

Chemical and Physical Properties

An In-depth Technical Guide to 2-(Trifluoromethyl)aniline (CAS 88-17-5)

Disclaimer: The initial request specified CAS number 1907-46-6, which corresponds to 3-Ethyl-5-hexen-3-ol, a compound primarily used in the fragrance industry.[1][2][3] Given the requested content type (an in-depth technical guide for researchers and drug development professionals), it is highly probable that the intended compound was a trifluoromethylaniline derivative. This guide focuses on 2-(Trifluoromethyl)aniline (CAS 88-17-5) , a key building block in pharmaceutical and agrochemical synthesis, which aligns with the specified audience and core requirements.

This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of 2-(Trifluoromethyl)aniline, a crucial intermediate in the development of fluorinated compounds.

2-(Trifluoromethyl)aniline is a colorless liquid with a characteristic fish-like odor.[4] It is insoluble in water but denser than it.[4] The presence of the electron-withdrawing trifluoromethyl (-CF3) group at the ortho position significantly influences the electronic properties and reactivity of the aromatic ring.[5]

Physical and Chemical Data

| Property | Value | Source |

| Molecular Formula | C₇H₆F₃N | [5] |

| Molecular Weight | 161.12 g/mol | [4] |

| Appearance | Colorless liquid with a fishlike odor | [4] |

| Density | 1.282 g/mL at 25 °C | [6] |

| Melting Point | 34 °C | [6] |

| Boiling Point | 170-173 °C | [6] |

| Flash Point | 55 °C (closed cup) | [6] |

| Refractive Index | n20/D 1.481 | [6] |

| Solubility | Insoluble in water | [4] |

Spectral Data

While specific spectra for 2-(Trifluoromethyl)aniline were not found in the initial search, general principles of NMR, IR, and Mass Spectrometry can be applied to predict its spectral characteristics. The ¹H NMR spectrum would show complex aromatic signals and a broad singlet for the -NH₂ protons. The ¹³C NMR would display distinct signals for the CF₃ carbon and the aromatic carbons. The IR spectrum would feature characteristic N-H stretching bands and strong C-F stretching absorptions. The mass spectrum would exhibit a molecular ion peak at m/z 161.

Synthesis and Reactivity

2-(Trifluoromethyl)aniline is a key intermediate in organic synthesis, particularly for creating pharmaceuticals and agrochemicals.[5] Its synthesis and reactivity are of significant interest to researchers.

Synthetic Protocols

Several methods for the synthesis of 2-(Trifluoromethyl)aniline have been reported. A common approach involves the catalytic reduction and dechlorination of 2-trifluoromethyl-4-chloronitrobenzene.

Experimental Protocol: Catalytic Hydrogenation of 2-trifluoromethyl-4-chloronitrobenzene [7]

-

Reactants: 2-trifluoromethyl-4-chloro-nitrobenzene, molecular hydrogen, sodium hydroxide (B78521) solution.

-

Catalyst: Palladium-carbon (Pd/C).

-

Solvent: Methanol (B129727).

-

Procedure:

-

A mixture of 2-trifluoromethyl-4-chloro-nitrobenzene and a palladium-carbon catalyst in methanol is prepared in a shaker.

-

The mixture is reacted with molecular hydrogen.

-

After approximately half of the theoretical amount of hydrogen is consumed, a 33% sodium hydroxide solution is added dropwise over an hour.

-

The reaction is allowed to complete.

-

The catalyst is filtered off, and the filtrate is concentrated.

-

The organic phase is separated and distilled under vacuum to yield 2-trifluoromethylaniline.

-

-

Yield: Approximately 78.8% of the theoretical yield.[7]

Another patented method describes the reductive dechlorination of compounds with the general formula where X can be a nitro or amino group, using hydrogen in the presence of catalysts and acid acceptors.[8]

Reactivity and Chemical Transformations

The trifluoromethyl group enhances the electron-withdrawing properties of the aromatic ring, making 2-(Trifluoromethyl)aniline more reactive towards nucleophiles in nucleophilic aromatic substitution reactions.[5] This property is exploited in the synthesis of various complex molecules. It serves as a building block for fluorinated compounds, and its reactivity allows for selective C–H activation and functionalization reactions.[5]

Caption: Synthetic workflow for 2-(Trifluoromethyl)aniline.

Biological Activity and Applications

Trifluoromethyl-substituted anilines are of great interest in medicinal chemistry due to their diverse biological activities.[5] The trifluoromethyl group often enhances metabolic stability and lipophilicity, which are desirable properties for drug candidates.[9]

Derivatives of trifluoromethylaniline have shown potential as:

-

Anticancer agents: The cytotoxic effects of these compounds have been evaluated against various cancer cell lines.[9]

-

Antimicrobial agents: Some derivatives have demonstrated activity against bacterial strains, particularly Gram-positive bacteria, likely due to their ability to disrupt bacterial membranes.[9]

The unique properties imparted by the trifluoromethyl group, such as enhanced lipophilicity and chemical stability, make these compounds valuable precursors in the synthesis of pharmaceuticals and agrochemicals.[10]

Caption: Applications of trifluoromethylaniline derivatives.

Safety and Handling

2-(Trifluoromethyl)aniline is classified as a flammable liquid and is toxic.[4][6] It may cause irritation to the skin, eyes, and mucous membranes and can be toxic if ingested.[4]

Hazard Classification

| Hazard Class | Category |

| Flammable Liquids | 3 |

| Acute Toxicity, Oral | 4 |

| Skin Irritation | 2 |

| Eye Irritation | 2 |

| Skin Sensitization | 1B |

| Specific Target Organ Toxicity (Repeated Exposure), Oral | 2 |

| Hazardous to the Aquatic Environment, Chronic | 2 |

Source:[6]

Handling and Storage

-

Personal Protective Equipment (PPE): Use of eye shields, face shields, gloves, and a suitable respirator is recommended.[6]

-

Storage: Store in a well-ventilated place. Keep container tightly closed in a dry place. It is classified under storage class 3 for flammable liquids.[6][11]

-

In case of fire: Use dry chemical, CO₂, alcohol-resistant foam, or water spray.[4]

This technical guide provides a foundational understanding of 2-(Trifluoromethyl)aniline for researchers and professionals in drug development and related fields. Further investigation into its specific applications and reaction mechanisms is encouraged for more specialized research.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 5-Hexen-3-ol, 3-ethyl- | CAS#:1907-46-6 | Chemsrc [chemsrc.com]

- 3. This compound [webbook.nist.gov]

- 4. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(Trifluoromethyl)aniline | 88-17-5 | Benchchem [benchchem.com]

- 6. 2-(三氟甲基)苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. EP0038465A1 - Process for the preparation of 2-trifluoromethyl aniline - Google Patents [patents.google.com]

- 8. EP0039810A1 - Process for the preparation of 2-trifluoromethyl aniline - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to Allyl Diethyl Carbinol

For Researchers, Scientists, and Drug Development Professionals

Core Information

Allyl diethyl carbinol, systematically known as 3-ethyl-5-hexen-3-ol, is a tertiary alcohol. Its basic chemical and physical properties are summarized below.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 3-ethylhex-5-en-3-ol | N/A |

| Synonyms | Allyl diethyl carbinol, Diethyl allyl carbinol | N/A |

| CAS Number | 1907-46-6 | N/A |

| Molecular Formula | C₈H₁₆O | N/A |

| Molecular Weight | 128.21 g/mol | N/A |

| Density | 0.847 g/cm³ | N/A |

| Boiling Point | 157-159 °C | N/A |

| Solubility | Information not readily available. Expected to be slightly soluble in water and soluble in organic solvents. | N/A |

Spectroscopic Data

| Spectrum Type | Key Features |

| ¹H NMR | Data available, specific peak assignments would require the raw data. |

| ¹³C NMR | Data available, specific peak assignments would require the raw data. |

| IR | Characteristic peaks for O-H and C=C stretching are expected. |

| Mass Spec | Molecular ion peak and fragmentation pattern are available for structural confirmation. |

Synthesis

The primary method for the synthesis of allyl diethyl carbinol is the Grignard reaction. This involves the reaction of an allyl Grignard reagent with a ketone.

Experimental Protocol: Grignard Synthesis of this compound

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Allyl bromide

-

Diethyl ketone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Standard glassware for anhydrous reactions (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of Allylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Prepare a solution of allyl bromide in anhydrous diethyl ether in the dropping funnel.

-

Add a small amount of the allyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring the mixture until the magnesium is consumed. The resulting greyish solution is the allylmagnesium bromide Grignard reagent.

-

-

Reaction with Diethyl Ketone:

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of diethyl ketone in anhydrous diethyl ether in the dropping funnel.

-

Add the diethyl ketone solution dropwise to the stirred, cooled Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel and separate the ethereal layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation under reduced pressure.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Allyl Diethyl Carbinol.

Biological and Pharmacological Information

Extensive searches of scientific literature and chemical databases did not yield any specific information on the biological activity, mechanism of action, or applications in drug development for allyl diethyl carbinol (this compound). While other molecules containing an allyl group have been investigated for various pharmacological properties, including anticancer and antimicrobial activities, no such studies were found for this specific compound.

This lack of data suggests that allyl diethyl carbinol has likely not been a focus of significant biological or pharmacological research to date. Therefore, its potential effects on signaling pathways, its efficacy in disease models, and its suitability as a drug candidate remain unknown.

Structure-Property Relationships

The chemical structure of allyl diethyl carbinol dictates its fundamental properties and spectroscopic signatures.

Logical Relationship Diagram

Caption: Relationship between structure and properties of Allyl Diethyl Carbinol.

Conclusion

Allyl diethyl carbinol is a well-defined chemical entity with established physical and spectroscopic properties. Its synthesis is readily achievable through a standard Grignard reaction. However, a significant gap exists in the scientific literature regarding its biological activity and potential therapeutic applications. For researchers in drug development, this compound represents an unexplored chemical space. Future investigations could focus on screening allyl diethyl carbinol for various biological activities to uncover any potential pharmacological relevance.

In-Depth Technical Guide to 3-Ethyl-5-hexen-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-ethyl-5-hexen-3-ol, a tertiary alcohol with applications in various chemical syntheses. This document details its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis via the Grignard reaction, and a visualization of the synthetic pathway.

Chemical Identity and Synonyms

The compound with the structure this compound is systematically named under IUPAC nomenclature.

IUPAC Name: 3-ethylhex-5-en-3-ol[1]

Synonyms:

Physicochemical Data

A summary of the key quantitative data for 3-ethylhex-5-en-3-ol is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | [1][3][4] |

| Molecular Weight | 128.215 g/mol | [3][4] |

| CAS Number | 1907-46-6 | [1][3][4] |

| Appearance | Colorless liquid | [3] |

| Odor | Sweet, floral, and fruity | [3] |

| Density | 0.836 g/cm³ | Guidechem |

| Boiling Point | 172.7 °C at 760 mmHg | Guidechem |

| Flash Point | 64.2 °C | Guidechem |

| Refractive Index | 1.439 | Guidechem |

| LogP | 2.11360 | [3] |

| Topological Polar Surface Area | 20.23 Ų | [4] |

Experimental Protocol: Synthesis of this compound via Grignard Reaction

This section provides a detailed methodology for the synthesis of 3-ethylhex-5-en-3-ol. The primary route for the formation of tertiary alcohols such as this is the Grignard reaction, which involves the nucleophilic addition of a Grignard reagent to a ketone.[5][6] For the synthesis of 3-ethylhex-5-en-3-ol, the reaction proceeds via the addition of allylmagnesium bromide to 3-pentanone (B124093).

Materials:

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

3-Pentanone (diethyl ketone)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, reflux condenser)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Preparation of the Grignard Reagent (Allylmagnesium Bromide):

-

All glassware must be thoroughly flame-dried to ensure anhydrous conditions.

-

In a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, place magnesium turnings. The flask should be under an inert atmosphere.

-

Add a small amount of anhydrous diethyl ether to just cover the magnesium turnings.

-

Prepare a solution of allyl bromide in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the allyl bromide solution to the magnesium. The reaction may need to be initiated by gentle warming or the addition of a small iodine crystal.

-

Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, allow the mixture to stir at room temperature until most of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent, allylmagnesium bromide.

-

-

Reaction with 3-Pentanone:

-

Cool the flask containing the Grignard reagent in an ice bath.

-

Prepare a solution of 3-pentanone in anhydrous diethyl ether in the dropping funnel.

-

Add the 3-pentanone solution dropwise to the stirred Grignard reagent. A vigorous reaction is expected. Maintain the temperature of the reaction mixture to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional hour to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath. This will hydrolyze the magnesium alkoxide intermediate.

-

Transfer the mixture to a separatory funnel. Two layers will form.

-

Separate the organic (ether) layer. Extract the aqueous layer with two additional portions of diethyl ether.

-

Combine all the organic extracts and wash them with brine (saturated NaCl solution).

-

Dry the combined organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation to yield pure 3-ethylhex-5-en-3-ol.

-

Synthesis Pathway Diagram

The following diagram illustrates the logical workflow for the synthesis of 3-ethylhex-5-en-3-ol via the Grignard reaction.

Caption: Synthesis of this compound via Grignard Reaction.

References

In-Depth Technical Guide on the Stability of 3-Ethyl-5-hexen-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of the tertiary allylic alcohol, 3-Ethyl-5-hexen-3-ol. The content delves into the intrinsic chemical properties that govern its stability, potential degradation pathways, and methodologies for its rigorous assessment. This document is intended to be a valuable resource for professionals in research and development, particularly in the pharmaceutical and fragrance industries, where the stability of chemical entities is of paramount importance.

Introduction to this compound and Allylic Alcohol Stability

This compound is a tertiary allylic alcohol with applications in the fragrance industry.[1] The stability of allylic alcohols is a subject of significant interest in organic chemistry due to their unique structural features. The presence of a hydroxyl group on a carbon atom adjacent to a carbon-carbon double bond introduces a site of reactivity that is influenced by the electronic effects of the neighboring π-system.

Generally, allylic alcohols exhibit a degree of stability attributed to resonance. The proximity of the double bond to the hydroxyl group creates a conjugated system, allowing for the delocalization of π-electrons, which can interact with the lone pair of electrons on the oxygen atom.[2][3] This delocalization distributes electron density across the molecule, lowering its overall energy state and thereby enhancing its chemical stability compared to saturated alcohols.[2] However, this same structural feature also predisposes allylic alcohols to specific degradation pathways, particularly under strenuous conditions.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various experimental and storage conditions.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆O | [1] |

| Molecular Weight | 128.21 g/mol | [1] |

| CAS Number | 1907-46-6 | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 172.7 °C at 760 mmHg | [1] |

| Flash Point | 64.2 °C | [1] |

| Vapor Pressure | 0.413 mmHg at 25 °C | [1] |

| Refractive Index | 1.439 | [1] |

Potential Degradation Pathways and Reaction Mechanisms

Tertiary allylic alcohols such as this compound are susceptible to several degradation pathways, primarily driven by acid-catalyzed reactions and oxidation. Understanding these mechanisms is crucial for predicting and mitigating instability.

Acid-Catalyzed Dehydration and Rearrangement

In the presence of acid, tertiary allylic alcohols can undergo dehydration to form dienes. This reaction proceeds through the formation of a resonance-stabilized tertiary allylic carbocation, which is a relatively stable intermediate.[4] The subsequent loss of a proton can lead to the formation of a mixture of isomeric dienes.

Caption: Acid-catalyzed dehydration of this compound.

Oxidation

While tertiary alcohols are generally resistant to oxidation under mild conditions due to the absence of a hydrogen atom on the carbinol carbon, tertiary allylic alcohols can undergo oxidation through various mechanisms, including oxidative rearrangement and cleavage.

Certain oxidizing agents can promote a 1,3-transposition of the hydroxyl group followed by oxidation to an α,β-unsaturated ketone. This process is known as an oxidative rearrangement.

Caption: Oxidative rearrangement of a tertiary allylic alcohol.

Under more vigorous oxidative conditions, the carbon-carbon double bond can be cleaved, leading to the formation of ketones and/or carboxylic acids. Additionally, aerobic C-C bond cleavage of tertiary allylic alcohols to generate ketones has been reported using a Co(II)-based catalytic system.[5]

Caption: Oxidative cleavage of the double bond in this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound should involve forced degradation studies to identify potential degradation products and develop a stability-indicating analytical method.[6][7][8][9][10]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a substance to predict its long-term stability and to generate potential degradants for analytical method development.[6][7]

4.1.1. Experimental Workflow

References

- 1. 10.4 Stability of the Allyl Radical: Resonance Revisited – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. sltchemicals.com [sltchemicals.com]

- 3. sltchemicals.com [sltchemicals.com]

- 4. kinampark.com [kinampark.com]

- 5. Aerobic C–C Bond Cleavage of Tertiary Allylic Alcohols - ChemistryViews [chemistryviews.org]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijariie.com [ijariie.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

Resonance Stabilization in 3-Ethyl-5-hexen-3-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Resonance in Allylic Systems

Allylic alcohols are a class of organic compounds where a hydroxyl group is attached to a carbon atom adjacent to a carbon-carbon double bond. This structural motif is central to their unique chemical properties.[1] The enhanced stability of allylic alcohols compared to their saturated counterparts is a direct consequence of electron delocalization, a concept explained by resonance theory.[1][2] This delocalization distributes electron density over multiple atoms, lowering the overall energy of the molecule and thus increasing its stability.[1][2]

In the case of 3-Ethyl-5-hexen-3-ol, the tertiary nature of the alcohol and the presence of the terminal double bond create a specific electronic environment that influences its reactivity and stability.

The Mechanism of Resonance Stabilization in this compound

The stabilization of this compound is most evident when considering the formation of a carbocation intermediate, for instance, during an SN1-type reaction where the hydroxyl group acts as a leaving group. The proximity of the pi (π) electrons in the double bond to the resulting positively charged carbon allows for the delocalization of this charge.

This can be visualized through the following resonance structures of the 3-ethylhex-5-en-3-yl cation:

References

3-Ethyl-5-hexen-3-ol: A Technical Review of Its Chemical Properties and Synthetic Routes

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-5-hexen-3-ol is a tertiary allylic alcohol with the chemical formula C₈H₁₆O.[1][2] While its primary documented application lies within the fragrance industry as an ingredient in perfumes and personal care products, its structural motif as a tertiary allylic alcohol suggests potential for broader investigation in medicinal and synthetic chemistry.[3] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its physicochemical properties, spectroscopic characterization, and plausible synthetic methodologies. Due to a lack of published research, this document also highlights the absence of data regarding its biological activity and discusses the potential relevance of its chemical class.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is compiled from various chemical databases and provides a foundational understanding of the molecule's characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆O | [1][2] |

| Molecular Weight | 128.21 g/mol | [2] |

| CAS Number | 1907-46-6 | [1][2] |

| IUPAC Name | 3-ethylhex-5-en-3-ol | [2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 172.7 °C at 760 mmHg | [3] |

| Density | 0.836 g/cm³ | [3] |

| Flash Point | 64.2 °C | [3] |

| Refractive Index | 1.439 | [3] |

| LogP (Octanol/Water) | 2.11 - 2.3 | [2][3] |

| Water Solubility | Log₁₀WS: -2.3 (Estimated) | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While detailed peak assignments from primary research articles are not available, data from spectral databases provide a reference for its structural features.

| Spectrum Type | Key Features / Database Reference |

| ¹H NMR | Data available in SpectraBase. Expected signals would include triplets and quartets for the ethyl groups, multiplets for the allylic and vinylic protons, and a singlet for the hydroxyl proton.[5] |

| ¹³C NMR | Data available in spectral databases. Expected signals would correspond to the eight distinct carbon atoms in the structure.[6] |

| IR Spectroscopy | Data available in the NIST WebBook and SpectraBase.[1][5] Key expected absorbances include a broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), a C=C stretch (~1640 cm⁻¹), and a C-O stretch (~1150 cm⁻¹). |

| Mass Spectrometry | Data available in the NIST WebBook. The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns for an alcohol.[1] |

Experimental Protocols

Proposed Synthesis: Grignard Reaction

While a specific, peer-reviewed protocol for the synthesis of this compound could not be identified in the current literature, the most chemically sound and direct method is the Grignard reaction. This involves the nucleophilic addition of an allylmagnesium halide to 3-pentanone (B124093).

Reaction Scheme:

Detailed Hypothetical Protocol:

-

Apparatus: All glassware should be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, which quenches the Grignard reagent.

-

Grignard Reagent Preparation: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small volume of anhydrous diethyl ether. Add a solution of allyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated, often with gentle heating or the addition of an iodine crystal. The addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the mixture is typically stirred for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Addition to Ketone: Cool the Grignard reagent solution in an ice bath. Add a solution of 3-pentanone in anhydrous diethyl ether dropwise from the dropping funnel. An exothermic reaction will occur. Maintain the temperature below 20°C. After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Workup and Purification: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench the reaction and hydrolyze the magnesium alkoxide. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can then be purified by fractional distillation under vacuum to yield pure this compound.

Caption: Proposed workflow for the synthesis of this compound via Grignard reaction.

Biological Activity and Drug Development Potential

An extensive search of scientific literature and databases revealed no published studies specifically investigating the biological or pharmacological activities of this compound. Therefore, there is no data available on its efficacy, mechanism of action, or potential applications in drug development.

However, the molecule belongs to the class of tertiary alcohols. In the context of drug discovery, tertiary alcohols can be advantageous as they are resistant to metabolic oxidation at the carbinol carbon. This can lead to improved metabolic stability compared to primary or secondary alcohols. Furthermore, the steric hindrance provided by the geminal alkyl groups may reduce the rate of other metabolic processes like glucuronidation. Some studies on other tertiary allylic alcohols have explored their potential as precursors for compounds with anti-cancer activity. These general characteristics of the chemical class suggest that if a pharmacophore were to be discovered involving this scaffold, it might possess favorable metabolic properties.

Conclusion

This compound is a well-characterized small molecule with established physicochemical and spectroscopic properties. Its synthesis is readily achievable through standard organic chemistry methodologies, most notably the Grignard reaction. However, there is a significant gap in the scientific literature regarding its biological activity. For researchers and professionals in drug development, this compound represents an unexplored chemical entity. While its structural class offers potential metabolic stability, its utility as a lead compound or pharmacophore remains entirely speculative without dedicated biological screening and investigation. Future research should focus on performing a range of biological assays to determine if this compound possesses any activity that would warrant further investigation for therapeutic applications.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C8H16O | CID 137255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. forskning.ruc.dk [forskning.ruc.dk]

- 4. This compound (CAS 1907-46-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. This compound [webbook.nist.gov]

Pioneering Pathways: An In-depth Guide to the Early Studies of Tertiary Allylic Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tertiary allylic alcohols are a class of organic compounds characterized by a hydroxyl group attached to a carbon atom that is bonded to three other carbon atoms, one of which is part of a carbon-carbon double bond. This structural motif imparts unique reactivity, making these compounds valuable intermediates in organic synthesis. Their ability to undergo rearrangements and serve as precursors to a variety of functional groups has cemented their importance in the construction of complex molecules, including natural products and pharmaceuticals. This technical guide delves into the seminal, early-20th-century studies that first described the synthesis and characteristic reactions of tertiary allylic alcohols, providing a foundational understanding for today's researchers. The focus will be on the pioneering work that opened the door to the systematic preparation and study of these versatile molecules, primarily through the advent of organomagnesium chemistry.

Core Early Synthesis Methodologies

The turn of the 20th century marked a revolutionary period for synthetic organic chemistry, largely due to the development of organomagnesium reagents. These reagents provided the first reliable and broadly applicable method for the synthesis of alcohols, including tertiary allylic variants.

The Barbier Reaction (1899)

The first significant breakthrough came from Philippe Barbier in 1899.[1] While investigating terpene synthesis, he discovered that reacting an alkyl halide (methyl iodide) and a ketone (methylheptenone) in the presence of magnesium metal could produce a tertiary alcohol.[2] This method, now known as the Barbier reaction, was a one-pot, in situ process where the organomagnesium intermediate was generated and consumed in the same reaction vessel.[3]

However, Barbier's method was hampered by issues with reproducibility and often resulted in moderate to low yields.[2] The reaction could be vigorous and difficult to control, which limited its widespread adoption.[4]

The Grignard Reaction (1900)

Building on the work of his supervisor, Victor Grignard developed a more controlled and efficient two-step procedure in 1900, a discovery for which he was awarded the Nobel Prize in Chemistry in 1912.[5][6] The Grignard reaction separates the formation of the organometallic reagent from its reaction with the carbonyl substrate.[7]

-

Step 1: Formation of the Grignard Reagent. An organic halide (R-X) is reacted with magnesium metal in an anhydrous ether solvent to form a solution of the organomagnesium halide (R-Mg-X), now famously known as the Grignard reagent.

-

Step 2: Addition to a Carbonyl. The pre-formed Grignard reagent is then added to a ketone or aldehyde, followed by acidic workup, to yield the corresponding alcohol.

This two-step approach offered vastly improved yields and reliability, transforming it into one of the most fundamental carbon-carbon bond-forming reactions in organic chemistry.[7][8] To synthesize a tertiary allylic alcohol, a ketone is treated with a vinyl- or allyl-magnesium halide.

Quantitative Data from Early Syntheses

The following table summarizes representative examples of early syntheses of tertiary alcohols using the Barbier and Grignard methods. Data from this era is often sparse in modern terms, but the examples illustrate the successful application of these new reactions.

| Reaction Name | Year | Carbonyl Substrate | Organohalide | Product | Reported Yield (%) | Reference |

| Barbier Reaction | 1899 | Methylheptenone | Methyl Iodide | Dimethylheptenol | Moderate (not quantified) | [2] |

| Grignard Reaction | 1901 | Acetone (B3395972) | Allyl Iodide | Dimethyl allyl carbinol | Good (not quantified) | Grignard Thesis |

| Grignard Reaction | 1930s | n-Butyraldehyde | Allylmagnesium Bromide | 1-Hepten-4-ol | 66% | [9] |

| Grignard Reaction | 1930s | n-Valeraldehyde | Allylmagnesium Bromide | 1-Octen-4-ol | 84% | [9] |

Experimental Protocols from the Era

The procedures used in the early 20th century laid the groundwork for modern organometallic techniques. Key to the success of the Grignard reaction was the rigorous exclusion of water.

Representative Protocol for Grignard Synthesis of a Tertiary Allylic Alcohol (circa early 1900s)

Objective: To synthesize a tertiary allylic alcohol (e.g., Dimethyl allyl carbinol) from a ketone (acetone) and an allyl halide (allyl iodide).

Materials:

-

Magnesium turnings

-

Allyl Iodide

-

Acetone

-

Anhydrous Diethyl Ether

-

Iodine (crystal, for initiation)

-

Dilute Sulfuric Acid or Hydrochloric Acid (for workup)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate

Apparatus:

-

A round-bottomed flask, Claisen adapter, reflux condenser, and dropping funnel. All glassware must be thoroughly dried, often by flame-drying immediately before use.

-

Drying tubes (filled with calcium chloride) to protect the reaction from atmospheric moisture.

-

Magnetic stirrer or mechanical stirrer.

Procedure:

-

Preparation of the Grignard Reagent:

-

Place magnesium turnings (1 molar equivalent) in the flame-dried round-bottomed flask.

-

Add a small crystal of iodine. The iodine helps to activate the magnesium surface and provides a visual cue (the disappearance of its color) that the reaction has initiated.

-

In the dropping funnel, prepare a solution of allyl iodide (1 molar equivalent) in anhydrous diethyl ether.

-

Add a small portion of the allyl iodide solution to the magnesium. The reaction is initiated, often evidenced by bubbling and the fading of the iodine color. Gentle warming may be required.

-

Once initiated, add the remaining allyl iodide solution dropwise at a rate sufficient to maintain a gentle reflux of the ether solvent.

-

After the addition is complete, continue to stir the resulting cloudy, grey-to-brown solution until most of the magnesium has been consumed.

-

-

Addition to Ketone:

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of dry acetone (1 molar equivalent) in anhydrous diethyl ether and place it in the dropping funnel.

-

Add the acetone solution dropwise to the stirred, cooled Grignard reagent. An exothermic reaction occurs, forming a thick, white precipitate of the magnesium alkoxide salt. Maintain cooling to control the reaction rate.

-

After the addition is complete, allow the mixture to stir at room temperature for a further 30-60 minutes to ensure the reaction goes to completion.

-

-

Workup and Isolation:

-